N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide
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Overview
Description
N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-8-hydroxyquinoline.
Alkylation: The 5-chloro-8-hydroxyquinoline undergoes alkylation with a suitable alkylating agent to introduce the prop-2-enamide group.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in microbial and cancer cell proliferation.
Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to cell death in microbes and cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: A precursor in the synthesis of N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide.
8-Hydroxyquinoline: A parent compound with similar biological activities.
Styrylquinoline Derivatives: Known for their HIV-1 integrase inhibitory activity.
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-11(17)16-7-8-6-10(14)9-4-3-5-15-12(9)13(8)18/h2-6,18H,1,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQDFARVJYAJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=C2C=CC=NC2=C1O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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